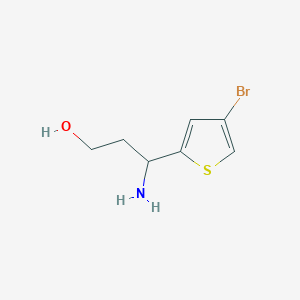

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol

説明

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a brominated thiophene ring. This compound is structurally characterized by a propan-1-ol backbone substituted at the 3-position with an amino group and a 4-bromothiophen-2-yl moiety. Its unique combination of functional groups (amino, hydroxyl, and brominated heteroaromatic ring) makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antiviral agents. The bromine atom enhances electrophilic reactivity, while the amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents.

特性

分子式 |

C7H10BrNOS |

|---|---|

分子量 |

236.13 g/mol |

IUPAC名 |

3-amino-3-(4-bromothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10BrNOS/c8-5-3-7(11-4-5)6(9)1-2-10/h3-4,6,10H,1-2,9H2 |

InChIキー |

ANJLLLOSQAQWOO-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC=C1Br)C(CCO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:

Bromination of Thiophene Ring: Bromination of 4-bromothiophene yields 4-bromothiophen-2-yl bromide.

Amination: The bromide reacts with ammonia or an amine (such as methylamine) to form 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol.

Industrial Production:: Industrial production methods may vary, but the synthetic steps remain consistent.

化学反応の分析

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the amino group.

Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.

Bromination: N-bromosuccinimide (NBS) in an organic solvent.

Amination: Ammonia or a primary amine (e.g., methylamine).

Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The major product is 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol itself.

科学的研究の応用

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol is a novel organic compound with a brominated thiophene ring, an amino group, and a hydroxyl group, making it biologically active. It is a unique molecule because of the presence of the bromothiophene ring, which gives it distinct electronic and steric properties.

Scientific Research Applications

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol has applications in scientific research:

- Chemistry As a building block in the synthesis of complex organic molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Explored for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry Used in the production of specialty chemicals and materials.

Chemical Reactions

3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol can undergo various chemical reactions:

- Oxidation The hydroxyl group can be oxidized to form a carbonyl compound. Common oxidizing agents include potassium permanganate and chromium trioxide . The major products are carbonyl compounds such as aldehydes or ketones.

- Reduction The bromine atom can be reduced to form a thiophene derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The major product is the formation of thiophene derivatives.

- Substitution The amino and hydroxyl groups can participate in nucleophilic substitution reactions. Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions. The major product is the formation of various substituted thiophene compounds.

Mechanism of Action

作用機序

The exact mechanism of action is context-dependent. It may interact with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

類似化合物との比較

Structural Analogs and Their Properties

The compound belongs to a broader class of 3-amino-3-(heteroaryl)propan-1-ol derivatives. Key structural analogs include:

Key Observations :

- Electrophilic Reactivity : The bromothiophene derivative exhibits higher electrophilicity compared to chlorophenyl or furan analogs due to the electron-withdrawing bromine atom.

- Chirality: The (S)- and (R)-enantiomers (e.g., BD01062961) highlight the importance of stereochemistry in pharmacological activity, whereas non-chiral analogs (e.g., 3-(2-bromophenyl)propan-1-ol) are simpler to synthesize .

- Solubility : Propan-1-ol derivatives generally retain moderate water solubility due to the hydroxyl group, but bulkier substituents (e.g., bromothiophene) may reduce solubility compared to smaller groups like methylfuran .

Boiling Points and Physical Properties

While direct data for 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol is unavailable, evidence from simpler alcohols (e.g., propan-1-ol, butan-1-ol) suggests that branching and substituent size critically influence boiling points . For example:

- Propan-1-ol : Boiling point = 97°C

- Butan-1-ol : Boiling point = 118°C

- Butan-2-ol : Boiling point = 99°C

The bromothiophene-substituted derivative likely has a higher boiling point than propan-1-ol due to increased molecular weight and polarizability but lower than bulkier aromatic analogs (e.g., 3-(2-bromophenyl)propan-1-ol) due to reduced van der Waals interactions.

Spectroscopic Differentiation

IR and NMR spectroscopy are critical for distinguishing structural isomers. For example:

- Fingerprint Region in IR : Propan-1-ol and propan-2-ol exhibit distinct absorption bands in the fingerprint region (500–1500 cm⁻¹) despite similar functional groups .

- Aromatic Signals in NMR : The bromothiophene ring in the target compound would show unique ¹H/¹³C NMR shifts compared to chlorophenyl or furan analogs.

生物活性

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol is , with a molecular weight of approximately 219.08 g/mol. The compound features:

- An amino group (-NH2)

- A hydroxyl group (-OH)

- A brominated thiophene moiety which contributes to its unique chemical properties.

The biological activity of 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom on the thiophene ring enhances its binding affinity, potentially modulating various biological pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, contributing to its anticancer and antimicrobial effects.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways, suggesting potential applications in neuropharmacology.

Antimicrobial Properties

Research indicates that 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds containing bromothiophene derivatives possess significant efficacy against bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary investigations suggest that it may induce apoptosis in cancer cells by modulating cellular pathways associated with cell growth and survival:

- Cell Line Studies : In vitro studies have demonstrated that 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT29 (Colon) | 20 |

| A549 (Lung) | 18 |

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been shown to reduce nitric oxide production in LPS-induced RAW 264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

When compared to similar compounds, such as other bromothiophene derivatives, 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol stands out due to its unique combination of functional groups that enhance its biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-(4-Bromothiophen-2-yl)propan-1-ol | Lacks amino group; lower reactivity | Moderate antimicrobial activity |

| 4-Bromo-N-(3-bromothiophen-2-yl)methylene aniline | More complex structure; varied reactivity | Anticancer properties |

| 3-Amino-3-(4-bromothiophen-2-y)propan-1-oic acid | Contains carboxylic acid; different activity profile | Potential anti-inflammatory effects |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various thiophene derivatives, including 3-Amino compounds, and assessed their biological activities through a series of assays .

- Structure–Activity Relationship (SAR) : Investigations into the SAR highlighted that modifications on the thiophene ring significantly impact the biological efficacy of these compounds, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitro group reduction of a precursor like 3-(4-bromothiophen-2-yl)-2-nitropropene. Sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C is typical, with yields ~60–75% . Catalytic hydrogenation (e.g., Pd/C under H₂ pressure) may enhance scalability but requires careful control of solvent polarity (e.g., ethanol vs. ethyl acetate) to avoid over-reduction .

- Data Contradictions : Conflicting reports on optimal solvents (ethanol vs. THF) suggest systematic testing with in situ FTIR monitoring to track nitro-to-amine conversion efficiency.

Q. How can researchers purify 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol, and what analytical techniques validate purity?

- Methodology : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol/water. Validate purity via:

- HPLC : Retention time consistency (≥95% purity).

- NMR : Integration of NH₂ (δ 1.5–2.0 ppm), OH (δ 2.5–3.0 ppm), and aromatic protons (δ 7.0–7.5 ppm) .

- Troubleshooting : Amorphous precipitates may indicate residual solvents; use vacuum drying at 40°C for 24 hours.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (S)- or (R)-3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol?

- Methodology : Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone intermediates. Evidence from fluorophenyl analogs shows enantiomeric excess (ee) up to 88% using (S)-BINAP .

- Data Contradictions : Lower ee values (e.g., 70–75%) may arise from competing non-catalytic pathways; optimize H₂ pressure (1–3 atm) and catalyst loading (5–10 mol%) .

Q. How does the bromothiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing bromine atom activates the thiophene ring for SNAr reactions. For example:

- React with NaN₃ in DMF at 80°C to replace Br with N₃, yielding 3-Amino-3-(4-azidothiophen-2-yl)propan-1-ol (confirmed via IR: ν 2100 cm⁻¹ for azide) .

- Advanced Characterization : X-ray crystallography (as in ) can resolve regioselectivity conflicts by mapping bond angles and electron density.

Q. What spectroscopic techniques resolve ambiguities in structural assignments for derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign coupling between NH₂ and adjacent CH groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₀BrN₂OS requires m/z 272.9603) .

- Case Study : In , X-ray data resolved positional isomerism in imidazole derivatives, a tactic applicable to bromothiophene analogs.

Data Analysis and Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity of analogs?

- Methodology : Compare SAR (Structure-Activity Relationship) studies of fluorophenyl vs. bromothiophene derivatives. For example:

- Fluorophenyl analog : Binds serotonin receptors (Ki = 120 nM) via hydrogen bonding .

- Bromothiophene analog : Enhanced lipophilicity (logP = 2.1 vs. 1.8) may alter membrane permeability, requiring MD simulations to assess diffusion kinetics .

- Conflict Resolution : Use competitive binding assays with radiolabeled ligands to validate target specificity.

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

- Methodology :

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) at 10 µM.

- IC₅₀ Determination : Use ATP-Glo™ assays for hits (e.g., IC₅₀ < 1 µM for CDK2 suggests therapeutic potential) .

- Advanced Modeling : Dock the compound into CDK2’s active site (PDB: 1KE5) using AutoDock Vina to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。